Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-: is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 2-[2-(4-methoxyphenyl)ethenyl]-benzoxazole, typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . For instance, one common method involves the use of 2-aminophenol and aldehyde in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) under reflux conditions in water .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Techniques such as column chromatography and thin-layer chromatography (TLC) are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions: Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic reagents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Benzoxazole derivatives are widely used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the development of new materials and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, benzoxazole derivatives exhibit a broad spectrum of biological activities. They have been studied for their antimicrobial, antifungal, anticancer, anti-inflammatory, and antimycobacterial properties . For instance, 2-[2-(4-methoxyphenyl)ethenyl]-benzoxazole has shown significant activity against Mycobacterium tuberculosis and other mycobacterial strains .
Industry: Benzoxazole derivatives are used in the production of dyes, optical brighteners, and other functional materials. Their unique chemical properties make them valuable in various industrial applications .
Mechanism of Action
The mechanism of action of benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-, involves its interaction with biological targets through non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interactions, while the oxazole moiety’s oxygen and nitrogen atoms act as hydrogen bond acceptors . These interactions enable the compound to effectively bind to and modulate the activity of specific molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
- 2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
- 4,4’-Bis(2-benzoxazolyl)stilbene
- 2-[(E)-2-(4-Methoxyphenyl)vinyl]-1,3-benzothiazole
Uniqueness: Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-, stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Compared to similar compounds, it exhibits higher activity against certain mycobacterial strains and has distinct applications in medicinal chemistry .
Properties
CAS No. |
59198-04-8 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H13NO2/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3 |
InChI Key |
TZLFQYKSJWMBLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.